2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as thiazoles. This compound is characterized by the presence of a thiazole ring fused with a pyrrole ring, and it contains a nitrobenzoyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Pyrrole Ring: The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the Thiazole and Pyrrole Rings: The thiazole and pyrrole rings can be coupled through a series of condensation reactions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrobenzoyl)-5-oxo-2,3-dihydrothiazole-4-carboxylic acid
- 2-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydrothiazolo[2,1-b]pyridine-6-yl)acetic acid
- 2-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydrothiazolo[2,1-b]oxazole-6-yl)acetic acid
Uniqueness
The uniqueness of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid lies in its fused thiazole-pyrrole ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O6S |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-[7-(4-nitrobenzoyl)-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid |
InChI |
InChI=1S/C15H12N2O6S/c18-11(19)7-10-12(15-16(14(10)21)5-6-24-15)13(20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7H2,(H,18,19) |
InChI Key |
SELNZMSZNBLCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C(C(=O)N21)CC(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.